Potassium 5-(methoxycarbonyl)nicotinate
Description
Potassium 5-(methoxycarbonyl)nicotinate is a pyridine-derived carboxylate salt characterized by a methoxycarbonyl substituent at the 5-position of the pyridine ring and a potassium counterion at the carboxylate group. This compound is structurally related to nicotinic acid derivatives, which are widely explored in medicinal chemistry for their biological activity, particularly as intermediates in synthesizing retinoid-X-receptor (RXR) agonists . Its synthesis involves protocols similar to those for analogs like 5-(methoxycarbonyl)pyridine-2-carboxylic acid, with rigorous characterization via NMR, IR, and mass spectrometry to ensure >95% purity . The potassium salt enhances water solubility compared to its protonated form, making it advantageous for pharmaceutical formulations.
Properties
IUPAC Name |
potassium;5-methoxycarbonylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.K/c1-13-8(12)6-2-5(7(10)11)3-9-4-6;/h2-4H,1H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKBCTXZLXUHEH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678179 | |
| Record name | Potassium 5-(methoxycarbonyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27247-34-3 | |
| Record name | Potassium 5-(methoxycarbonyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-(methoxycarbonyl)nicotinate typically involves the esterification of 5-nitroisophthalic acid followed by reduction and subsequent neutralization with potassium hydroxide. The reaction conditions often include the use of methanol as a solvent and a catalyst such as sulfuric acid for the esterification step .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and reduction processes, followed by purification steps such as recrystallization to obtain the pure compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinates
Scientific Research Applications
Potassium 5-(methoxycarbonyl)nicotinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Potassium 5-(methoxycarbonyl)nicotinate involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activities, influencing cellular signaling pathways, and altering gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
This boronate ester analog (C₁₃H₁₈BNO₄, MW 263.102) replaces the carboxylate group with a boronic acid pinacol ester . The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a key distinction from the ionic reactivity of potassium 5-(methoxycarbonyl)nicotinate. While the latter is water-soluble due to its ionic nature, the boronate ester exhibits higher lipophilicity (LogP ~2.1 estimated), favoring organic-phase reactions .
Methyl 5-Methylnicotinate
Substituting the methoxycarbonyl group with a methyl group (C₈H₉NO₂, MW 151.16) simplifies the structure but reduces polarity . The methyl group is electron-donating, slightly increasing the pyridine ring’s basicity (predicted pKa ~1.2 for the conjugate acid) compared to the electron-withdrawing methoxycarbonyl group in the potassium salt (pKa ~3.5 for the free acid). This difference impacts solubility and metabolic stability, with the methyl analog being more prone to oxidative metabolism .
Ethyl 5-Methylnicotinate
Replacing the methyl ester with an ethyl group (C₉H₁₁NO₂, MW 165.19) increases lipophilicity (LogP ~1.5 vs. ~0.8 for the methyl ester) . The ethyl ester prolongs in vivo half-life due to slower hydrolysis by esterases, a property critical for prodrug design. In contrast, the potassium carboxylate salt undergoes rapid ionization, favoring immediate bioavailability .
Methyl 5-Fluoro-6-Methoxynicotinate
Fluorination typically improves metabolic stability and membrane permeability. However, the potassium salt’s ionic nature limits its passive diffusion, making the fluorinated analog more suitable for central nervous system targets .
Methyl 5-Amino-6-Methoxynicotinate
An amino group at the 5-position (C₈H₁₀N₂O₃, MW 182.18) introduces a strong electron-donating substituent, altering the pyridine ring’s electronic profile . The amino group increases basicity (predicted pKa ~4.8) and enables participation in hydrogen bonding, contrasting with the electron-withdrawing methoxycarbonyl group in the potassium salt. This analog is more reactive in nucleophilic substitution reactions .
Physicochemical and Functional Comparisons
Table 1. Key Properties of this compound and Analogs
Biological Activity
Potassium 5-(methoxycarbonyl)nicotinate, a derivative of nicotinic acid, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxycarbonyl group attached to the pyridine ring of nicotinic acid. Its chemical structure can be represented as follows:
- Molecular Formula : CHKNO
- Molecular Weight : 227.25 g/mol
This compound is soluble in water and exhibits properties typical of nicotinic acid derivatives, including interactions with various biological targets.
1. Anti-inflammatory Activity
Research indicates that this compound demonstrates anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect is crucial for conditions characterized by chronic inflammation.
2. Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. It scavenges free radicals and reduces oxidative stress in cellular models, suggesting a protective role against oxidative damage.
3. Neuroprotective Effects
In neuropharmacological studies, this compound exhibited neuroprotective effects in models of neurodegenerative diseases. It appears to modulate neurotransmitter release and may enhance cognitive function by acting on nicotinic acetylcholine receptors.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound acts as a partial agonist at nAChRs, influencing neurotransmission.
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Antioxidant | Free radical scavenging | |
| Neuroprotective | Modulation of nAChRs |
Table 2: IC50 Values for Inhibitory Activities
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | 11β-HSD1 | <10 | |
| Other Nicotinic Derivatives | Various | Varies |
Case Study 1: Anti-inflammatory Effects in Animal Models
A study conducted on rodents demonstrated that administration of this compound significantly reduced markers of inflammation in models induced by lipopolysaccharide (LPS). The results indicated a decrease in serum levels of pro-inflammatory cytokines and an improvement in clinical symptoms associated with inflammation.
Case Study 2: Neuroprotective Effects in Alzheimer’s Disease Models
In a transgenic mouse model of Alzheimer’s disease, treatment with this compound resulted in improved cognitive function as assessed by the Morris water maze test. Histological analysis showed reduced amyloid plaque formation, suggesting a potential role in mitigating neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
